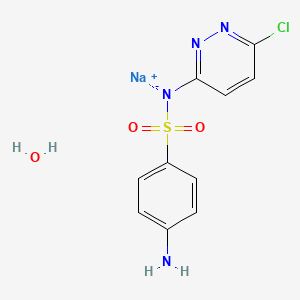

Sulfachloropyridazine (sodium)

Description

BenchChem offers high-quality Sulfachloropyridazine (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfachloropyridazine (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEICSYIVYSEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN4NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the In-Target Action of Sulfachloropyridazine Sodium: A Technical Guide to its Mechanism

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Sulfachloropyridazine sodium, a sulfonamide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document elucidates its molecular interactions, offers detailed experimental protocols for mechanism validation, and presents quantitative efficacy data.

Core Mechanism: Competitive Inhibition of Dihydropteroate (B1496061) Synthase

Sulfachloropyridazine sodium exerts its bacteriostatic effect by targeting and inhibiting a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS).[1][2][3][4][5][6][7][8] Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleic acids and certain amino acids. By disrupting this pathway, Sulfachloropyridazine sodium effectively halts bacterial growth and proliferation.[1][2][4][9][10][11][12]

The mechanism is one of competitive inhibition. Sulfachloropyridazine sodium is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2][3] It competes with PABA for the active site of the DHPS enzyme. When Sulfachloropyridazine sodium binds to the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby blocking the synthesis of dihydropteroate (dihydrofolic acid).[1][2][3][4] This inhibition is specific to bacterial cells, as mammalian cells do not synthesize their own folic acid but rather obtain it from their diet, making DHPS an excellent target for selective antimicrobial therapy.

Bacterial resistance to Sulfachloropyridazine sodium can emerge through mutations in the DHPS enzyme, which reduce the binding affinity of the drug, or by the development of alternative metabolic pathways for folic acid synthesis.[1][2][3]

Visualizing the Folic Acid Synthesis Pathway and its Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by Sulfachloropyridazine sodium.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of Sulfachloropyridazine against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | MIC (μg/mL) | Reference |

| Escherichia coli | 1.96 (EC50) | [13] |

| Vibrio fischeri | 53.7 (EC50) | [13] |

Note: EC50 (half maximal effective concentration) values are presented here and are related to MIC values. Further research is needed to establish a comprehensive MIC profile for a wider range of clinically relevant bacteria.

Experimental Protocols

To validate the mechanism of action of Sulfachloropyridazine sodium, a series of key experiments can be performed. The following are detailed methodologies for these experiments.

Experimental Workflow for Mechanism of Action Validation

The overall workflow to confirm the mechanism of action involves a multi-step process from initial screening to detailed molecular interaction studies.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of Sulfachloropyridazine sodium to inhibit the enzymatic activity of DHPS.

Principle: The activity of DHPS is determined by measuring the amount of dihydropteroate produced. A common method is a coupled enzyme assay where the product, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

Materials:

-

Purified DHPS enzyme

-

Sulfachloropyridazine sodium

-

Para-aminobenzoic acid (PABA)

-

Dihydropteridine pyrophosphate (DHPP)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of Sulfachloropyridazine sodium, PABA, and DHPP in a suitable solvent (e.g., DMSO or water).

-

Prepare working solutions of all reagents in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of DHPS enzyme.

-

Varying concentrations of Sulfachloropyridazine sodium (and a vehicle control).

-

A fixed concentration of DHFR.

-

A fixed concentration of NADPH.

-

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a mixture of PABA and DHPP to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the logarithm of the Sulfachloropyridazine sodium concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol 2: Molecular Docking of Sulfachloropyridazine with Dihydropteroate Synthase

This computational method predicts the binding conformation and interactions of Sulfachloropyridazine sodium within the active site of DHPS.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The quality of the docking is assessed by a scoring function that estimates the binding affinity.

Software and Resources:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD).

-

3D structure of the target protein (DHPS) from the Protein Data Bank (PDB).

-

3D structure of the ligand (Sulfachloropyridazine).

Procedure:

-

Protein Preparation:

-

Download the crystal structure of DHPS from the PDB.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site based on the location of the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Generate a 3D structure of Sulfachloropyridazine.

-

Minimize the energy of the ligand structure and assign appropriate charges.

-

-

Docking Simulation:

-

Set up the docking parameters, including the grid box that encompasses the defined binding site.

-

Run the docking algorithm to generate a series of possible binding poses for Sulfachloropyridazine within the DHPS active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Sulfachloropyridazine and the amino acid residues of the DHPS active site.

-

Compare the predicted binding mode with the known interactions of the natural substrate (PABA) to support the competitive inhibition mechanism.

-

Conclusion

Sulfachloropyridazine sodium's mechanism of action is a well-defined example of competitive enzyme inhibition, providing a targeted and selective means of arresting bacterial growth. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate and confirm this mechanism, contributing to the broader understanding of sulfonamide antibiotics and aiding in the development of new antimicrobial strategies. The provided quantitative data, though limited, serves as a foundation for further efficacy studies across a wider range of bacterial pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic Susceptibility of Staphylococcus aureus and Streptococcus pneumoniae Isolates from the Nasopharynx of Febrile Children under 5 Years in Nanoro, Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdstest.net [cdstest.net]

- 9. Prediction of Mechanisms of Action of Antibacterial Compounds by Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of molecular docking programs for virtual screening against dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Sulfachloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfachloropyridazine is a sulfonamide antibiotic with a broad spectrum of activity against a variety of pathogenic bacteria.[1][2] Primarily utilized in veterinary medicine, it functions as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] This guide provides a comprehensive overview of its antibacterial spectrum, supported by quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Antibacterial Spectrum of Sulfachloropyridazine

Sulfachloropyridazine demonstrates efficacy against both Gram-positive and Gram-negative bacteria, as well as some atypical microorganisms like Chlamydia.[1][2][3][4] Its primary application is in the treatment of infections in livestock and poultry, particularly those caused by Escherichia coli and pathogens responsible for respiratory and gastrointestinal diseases.[3][5]

Gram-Negative Activity: Sulfachloropyridazine is notably active against several Gram-negative pathogens. This includes key veterinary pathogens such as Pasteurella multocida and Bordetella bronchiseptica.[6] It also shows inhibitory effects against Escherichia coli.[2]

Gram-Positive Activity: The agent is also effective against various Gram-positive bacteria.[3][4][5] While specific MIC data for a wide range of Gram-positive species is limited in readily available literature, its general classification as a broad-spectrum antibiotic indicates activity against this group.[2]

Quantitative Antimicrobial Activity

The in vitro efficacy of Sulfachloropyridazine is quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following table summarizes available quantitative data for Sulfachloropyridazine against various bacterial species.

| Bacterial Species | Organism Type | Test Method | Metric | Value (µg/mL) | Reference(s) |

| Escherichia coli | Gram-Negative | Not Specified | EC50 | 1.96 (as mg/L) | [2] |

| Vibrio fischeri | Gram-Negative | Luminescence Inhibition | EC50 | 53.7 (as mg/L) | [2] |

| Bordetella bronchiseptica | Gram-Negative | Agar (B569324) Dilution | MIC50 | 0.5 - 8 | [6] |

| Pasteurella multocida | Gram-Negative | Agar Dilution | MIC50 | 2 - 32 | [6] |

| Haemophilus pleuropneumoniae | Gram-Negative | Agar Dilution | MIC50 | 8 - 64 | [6] |

| Streptococcus suis | Gram-Positive | Agar Dilution | MIC50 | >32 | [6] |

Mechanism of Action

Sulfachloropyridazine, like other sulfonamides, exerts its bacteriostatic effect by interfering with the de novo synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making it vital for bacterial growth and replication.

The key enzyme in this pathway targeted by Sulfachloropyridazine is dihydropteroate synthase (DHPS). Sulfachloropyridazine is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. By competitively inhibiting DHPS, Sulfachloropyridazine prevents the condensation of PABA with dihydropteridine pyrophosphate, thus blocking the production of dihydropteroic acid, a precursor to dihydrofolic acid. This ultimately leads to a depletion of tetrahydrofolate, halting bacterial DNA synthesis and cell division.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antibacterial spectrum of Sulfachloropyridazine. The following are detailed protocols for the agar dilution and broth microdilution methods, which are standard procedures for this purpose.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

-

Sulfachloropyridazine powder

-

Appropriate solvent for Sulfachloropyridazine

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Sulfachloropyridazine at a concentration that is at least 10-fold higher than the highest concentration to be tested.

-

Preparation of Agar Plates:

-

Melt MHA and cool to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the Sulfachloropyridazine stock solution in sterile water or another appropriate diluent.

-

Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to achieve the final desired concentrations. Mix thoroughly but gently to avoid air bubbles and pour into sterile petri dishes.

-

Prepare a control plate containing no antimicrobial agent.

-

Allow the agar to solidify completely at room temperature.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Further dilute the inoculum to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with a standardized volume (typically 1-2 µL) of the prepared bacterial suspension. Each spot should contain approximately 10^4 CFU.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of Sulfachloropyridazine that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

-

Broth Microdilution Method

The broth microdilution method is a widely used technique that employs 96-well microtiter plates to test multiple dilutions of an antimicrobial agent simultaneously.

Materials:

-

Sulfachloropyridazine powder

-

Appropriate solvent for Sulfachloropyridazine

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U- or V-bottom microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Multichannel pipette

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of Sulfachloropyridazine.

-

In a 96-well plate, perform serial twofold dilutions of the antimicrobial agent in CAMHB to achieve the desired concentration range. Typically, 100 µL of broth is added to each well, and then the antimicrobial is serially diluted across the plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation:

-

Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is determined as the lowest concentration of Sulfachloropyridazine that shows no visible turbidity (bacterial growth). The growth control well should show distinct turbidity.

-

Conclusion

Sulfachloropyridazine remains a relevant broad-spectrum antimicrobial agent, particularly in the field of veterinary medicine. Its well-defined mechanism of action, targeting the essential folic acid synthesis pathway in bacteria, provides a clear rationale for its use. This guide has provided a detailed overview of its antibacterial spectrum, supported by available quantitative data and standardized experimental protocols for its evaluation. For drug development professionals and researchers, a thorough understanding of these parameters is essential for the effective application and potential future development of sulfonamide-based antimicrobials. Further research to establish a more comprehensive MIC database against a wider range of contemporary clinical and veterinary isolates would be beneficial.

References

- 1. Antimicrobial Susceptibility of Bordetella bronchiseptica Isolates from Swine and Companion Animals and Detection of Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]

- 4. 23282-55-5 Sulfachloropyridazine sodium AKSci J10094 [aksci.com]

- 5. Comprehensive Overview of Sulfachloropyridazine Sodium in Pharmaceutical Chemistry-ZCPC [en.zcpc.net]

- 6. semanticscholar.org [semanticscholar.org]

The Pharmacokinetics of Sulfachloropyridazine in Poultry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of sulfachloropyridazine (B1682503) (SCP) in poultry. Sulfachloropyridazine is a sulfonamide antibiotic frequently utilized in the poultry industry for the treatment and prevention of bacterial and protozoal infections.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens, ensuring therapeutic efficacy, and adhering to withdrawal times to safeguard public health. This document synthesizes available data on SCP pharmacokinetics in poultry, presents it in a clear and comparative format, details experimental methodologies, and visualizes key processes.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of sulfachloropyridazine in chickens has been investigated following both intravenous (IV) and oral (p.o.) administration. The following table summarizes the key pharmacokinetic parameters derived from studies in healthy chickens. It is important to note that pharmacokinetic parameters can be influenced by factors such as the health status of the bird, with studies showing that plasma concentrations of SCP were higher and the half-life was reduced in chickens with infectious coryza.[3]

| Parameter | Intravenous (IV) Administration (50 mg/kg) | Oral (p.o.) Administration (50 mg/kg) | Reference |

| Maximum Plasma Concentration (Cmax) | - | 35.60 ± 2.10 µg/mL | [4] |

| Time to Maximum Plasma Concentration (Tmax) | - | 4.00 ± 0.25 h | [4] |

| Elimination Half-life (t½β) | 10.20 ± 0.80 h | 12.50 ± 1.10 h | [4] |

| Area Under the Curve (AUC) | 310.40 ± 25.20 µg.h/mL | 285.30 ± 22.80 µg.h/mL | [4] |

| Volume of Distribution (Vd) | 1.25 ± 0.15 L/kg | - | [4] |

| Total Body Clearance (ClB) | 0.16 ± 0.02 L/kg/h | - | [4] |

| Bioavailability (F) | - | ~92% (calculated from AUC data) | [4] |

Tissue Distribution and Residue Depletion

Understanding the distribution of sulfachloropyridazine into edible tissues and its subsequent depletion is paramount for establishing appropriate withdrawal periods. Sulfonamides, as a class, are known to be rapidly absorbed from the gastrointestinal tract and distributed to various body tissues and fluids.[1][2] The persistence of SCP residues has been noted to be significantly longer in feathers compared to edible tissues, which has implications for the use of feather meal in animal feed.[1][2][5]

The following table summarizes the concentration of sulfachloropyridazine found in various tissues of broiler chickens after a five-day oral administration of 30 mg/kg/day.

| Time After Treatment Cessation (Days) | Muscle (µg/kg) | Liver (µg/kg) | Feathers (µg/kg) | Reference |

| 7 | 20.54 | <10 (LOD) | 2858.78 | [1] |

| 14 | <5 (LOD) | <10 (LOD) | 545.61 | [1] |

| 21 | <5 (LOD) | <10 (LOD) | 183.39 | [1] |

| 32 | <5 (LOD) | <10 (LOD) | 68.45 | [1] |

| 38 | <5 (LOD) | <10 (LOD) | 35.19 | [1] |

| 55 | - | - | Depletion Time (below LOD of 10 µg/kg) | [2][5] |

LOD = Limit of Detection

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are detailed descriptions of the key experimental protocols used in the pharmacokinetic and residue depletion studies of sulfachloropyridazine in poultry.

Pharmacokinetic Study Protocol

A typical pharmacokinetic study to determine the parameters listed in the first table would follow the workflow below. This involves administering the drug both intravenously and orally to different groups of birds and then collecting blood samples at specific time points to measure the drug concentration in the plasma.

Animal Model: Healthy broiler chickens, typically around 30-45 days of age, are used.[6][7] The birds are housed in controlled environments to avoid contamination.[1]

Drug Administration:

-

Intravenous (IV): A single dose of sulfachloropyridazine (e.g., 50 mg/kg body weight) is administered into a wing vein.[4]

-

Oral (p.o.): A single dose of sulfachloropyridazine (e.g., 50 mg/kg body weight) is administered directly into the crop using an orogastric tube or gavage to ensure accurate dosing.[1][4]

Blood Sampling: Blood samples are collected from a wing vein at predetermined time points before and after drug administration. Typical time points for IV administration are 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. For oral administration, typical time points are 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[7]

Sample Processing and Analysis:

-

Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.[7]

-

The plasma is stored at -20°C until analysis.[7]

-

The concentration of sulfachloropyridazine in the plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][8]

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, volume of distribution, and clearance.[7]

Tissue Residue Depletion Study Protocol

The protocol for a tissue residue depletion study is designed to determine the time it takes for the drug concentration in various tissues to fall below the Maximum Residue Limit (MRL).

Animal Model and Dosing: A larger number of broiler chickens are typically used and are administered a therapeutic dose of sulfachloropyridazine orally for several consecutive days (e.g., 30 mg/kg body weight daily for 5 days).[1]

Sample Collection: Groups of birds are slaughtered at various time points after the cessation of treatment.[1] Samples of target tissues, including muscle, liver, kidney, skin with fat, and feathers, are collected from each bird.[1][9]

Sample Preparation and Analysis:

-

Tissue samples are homogenized to ensure uniformity.[5]

-

Sulfachloropyridazine is extracted from the tissue homogenates using an appropriate solvent extraction method, often followed by solid-phase extraction (SPE) for sample clean-up.[1][5]

-

The concentration of sulfachloropyridazine in the extracts is quantified using a validated LC-MS/MS method.[1][5] The method is validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2]

Data Analysis: The depletion of sulfachloropyridazine from each tissue is plotted over time, and a statistical analysis is performed to calculate the withdrawal time, which is the time required for the drug residue to deplete below the established MRL.[1]

Signaling Pathways and Logical Relationships

The pharmacokinetic processes of sulfachloropyridazine can be visualized as a logical flow from administration to elimination.

This diagram illustrates the journey of sulfachloropyridazine following oral administration. After ingestion, it is absorbed from the gastrointestinal tract into the systemic circulation. From the bloodstream, it is distributed to various tissues and may bind to plasma proteins. The drug is then metabolized, primarily in the liver, and the parent drug and its metabolites are excreted, mainly by the kidneys. The high oral bioavailability of approximately 92% suggests efficient absorption from the GI tract.[4] The volume of distribution being greater than 1 L/kg indicates that the drug is well-distributed throughout the body tissues.[4] The elimination half-life of over 10 hours for both IV and oral routes signifies a relatively moderate rate of elimination from the body.[4]

References

- 1. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]

- 3. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic of sulfaclozine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccsenet.org [ccsenet.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of Sulfachloropyridazine Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sulfachloropyridazine (B1682503) sodium salt, a sulfonamide antibiotic widely used in veterinary medicine. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, pharmacokinetic studies, and ensuring optimal therapeutic efficacy. This document compiles available solubility data, details standard experimental protocols for solubility determination, and outlines the compound's mechanism of action.

Core Properties of Sulfachloropyridazine Sodium

Sulfachloropyridazine sodium is the sodium salt of sulfachloropyridazine, a synthetic antimicrobial agent. The salt form generally enhances the aqueous solubility of the parent compound. It appears as a white to light yellow crystalline powder.

-

Chemical Name: 4-amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide, monosodium salt

-

CAS Number: 23282-55-5

-

Molecular Formula: C₁₀H₈ClN₄NaO₂S

-

Molecular Weight: 306.70 g/mol

Solubility Profile of Sulfachloropyridazine Sodium

| Solvent | Temperature | Solubility | Data Type |

| Water | Not Specified | Highly Soluble / Soluble | Qualitative |

| Ethanol (B145695) | Not Specified | Highly Soluble / Slightly Soluble | Qualitative |

| Methanol | Not Specified | Slightly Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 1 mg/mL / Slightly Soluble | Quantitative / Qualitative |

| Dimethylformamide (DMF) | Not Specified | 1 mg/mL | Quantitative |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Specified | 1 mg/mL | Quantitative |

Note: The qualitative descriptions "Highly Soluble" and "Slightly Soluble" are based on descriptive terms found in technical data sheets. The conflicting descriptions for ethanol may reflect differences in experimental conditions or grades of the substance. The quantitative data lacks specific temperature information, which is a critical parameter for solubility. Further internal studies are recommended to establish a comprehensive solubility profile.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfachloropyridazine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfachloropyridazine sodium effectively halts bacterial growth and replication.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure based on established methodologies.

1. Materials and Equipment:

-

Sulfachloropyridazine sodium salt (API)

-

Selected solvents (e.g., purified water, ethanol, methanol, buffer solutions)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sulfachloropyridazine sodium to a series of flasks, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Tightly seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

After the equilibration period, remove the flasks from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the dissolved API from any remaining solid particles. This can be achieved by either:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Pass the sample through a syringe filter. Ensure the filter material does not adsorb the compound.

-

-

-

Analysis:

-

Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of sulfachloropyridazine sodium in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

References

The Chemical Stability of Sulfachloropyridazine in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of sulfachloropyridazine (B1682503) (SCP) in aqueous solutions. The stability of a drug substance in various environmental conditions is a critical factor in the development of safe, effective, and stable pharmaceutical formulations. This document details the degradation kinetics, pathways, and the influence of factors such as pH, temperature, and light on the stability of sulfachloropyridazine. Experimental protocols for stability-indicating analytical methods and forced degradation studies are also provided to aid researchers in their drug development efforts.

Introduction to Sulfachloropyridazine

Sulfachloropyridazine is a sulfonamide antibiotic used in veterinary medicine. Its chemical structure, characterized by a sulfonamide group, an aniline (B41778) moiety, and a chloropyridazine ring, is susceptible to various degradation pathways. Understanding the chemical stability of sulfachloropyridazine is paramount for the development of stable aqueous formulations and for predicting its environmental fate.

Factors Influencing the Stability of Sulfachloropyridazine in Aqueous Solutions

The degradation of sulfachloropyridazine in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.

Effect of pH

The pH of an aqueous solution plays a crucial role in the stability of sulfachloropyridazine. Generally, sulfonamides are more susceptible to degradation under acidic conditions. While many sulfonamides are hydrolytically stable at neutral and alkaline pH, with half-lives exceeding one year at 25°C, sulfachloropyridazine has been noted to be less stable at neutral pH compared to other sulfonamides.[1] At pH 9.0, most sulfonamides, including likely sulfachloropyridazine, are hydrolytically stable.[1]

Effect of Temperature

Temperature significantly impacts the rate of chemical degradation. An increase in temperature generally accelerates the hydrolysis of sulfonamides. For many organic compounds, a rise in temperature enhances the reaction rate of hydrolysis.

Effect of Light (Photodegradation)

Sulfachloropyridazine is susceptible to photodegradation when exposed to sunlight or UV radiation. Studies have shown that photodegradation is a major removal mechanism for sulfonamides in aqueous media. The rate of photodegradation is also influenced by pH.

Degradation Kinetics

The degradation of sulfachloropyridazine in aqueous solutions, particularly under photolytic and oxidative stress conditions, often follows pseudo-first-order kinetics.

Table 1: Photodegradation Half-lives of Sulfachloropyridazine in Aqueous Solution under Simulated Sunlight

| pH | Half-life (hours) | Reference |

| 4.0 | 1.2 | [1] |

| 7.2 | 2.3 | [1] |

Degradation Pathways

The degradation of sulfachloropyridazine can proceed through several pathways, including hydrolysis, oxidation, and photolysis. The specific degradation products formed depend on the prevailing conditions.

Hydrolytic Degradation

Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the sulfonamide bond (S-N bond). This cleavage can result in the formation of sulfanilic acid and 3-amino-6-chloropyridazine. Further degradation of these primary products can also occur.

Oxidative Degradation

In the presence of oxidizing agents or under electrochemical oxidation conditions, degradation is often initiated by the attack of hydroxyl radicals. These highly reactive species can attack multiple sites on the sulfachloropyridazine molecule, leading to a complex mixture of degradation products. Common reactions include hydroxylation of the aromatic ring and cleavage of the S-N bond.

Photolytic Degradation

Exposure to light can lead to the cleavage of the S-N bond and other photochemical reactions, resulting in various degradation products.

The following diagram illustrates the proposed primary degradation pathways of sulfachloropyridazine under hydrolytic and oxidative stress.

Caption: Proposed degradation pathways of Sulfachloropyridazine.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of sulfachloropyridazine and its degradation products using a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following protocols are based on ICH guidelines.

Table 2: Experimental Conditions for Forced Degradation of Sulfachloropyridazine

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | Room Temp. to 80°C | Up to 7 days |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | Room Temp. to 80°C | Up to 7 days |

| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room Temp. | Up to 7 days |

| Thermal Degradation | Dry heat in a calibrated oven | 60°C to 80°C | Up to 7 days |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Ambient | As per ICH guidelines |

General Procedure for Forced Degradation:

-

Sample Preparation: Prepare a stock solution of sulfachloropyridazine in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

-

Stress Application:

-

For hydrolytic and oxidative studies , dilute the stock solution with the respective stressor solution (HCl, NaOH, or H₂O₂) to a final concentration of about 100 µg/mL.

-

For thermal studies , expose the solid drug substance or its solution to the specified temperature.

-

For photolytic studies , expose the drug solution to a light source as specified in ICH Q1B guidelines.

-

-

Sampling: Withdraw aliquots at appropriate time intervals.

-

Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

The following diagram outlines the general workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products without interference.

Table 3: Example of a Stability-Indicating HPLC Method for Sulfachloropyridazine

| Parameter | Condition |

| Chromatographic Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : pH 3.0 buffer solution (e.g., 30:70, v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation:

The stability-indicating method should be validated according to ICH Q2(R1) guidelines. Validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing stressed samples and ensuring that the peaks of the degradation products are well-resolved from the main drug peak.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The chemical stability of sulfachloropyridazine in aqueous solutions is a multifaceted issue influenced by pH, temperature, and light. While generally more stable in alkaline conditions, it exhibits susceptibility to degradation under acidic and neutral pH, as well as upon exposure to light. Understanding the kinetics and pathways of its degradation is essential for the development of stable pharmaceutical formulations. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to conduct thorough stability assessments of sulfachloropyridazine, ensuring the quality, safety, and efficacy of the final drug product.

References

Environmental Degradation Pathways of Sulfachloropyridazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental degradation pathways of sulfachloropyridazine (B1682503) (SCP), a sulfonamide antibiotic frequently detected in soil and aquatic environments. Understanding its fate is critical for assessing ecological risk and developing strategies to mitigate contamination. This document outlines the primary degradation mechanisms—photodegradation, biodegradation, and hydrolysis—supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Degradation Pathways

Sulfachloropyridazine's environmental persistence is governed by its susceptibility to various abiotic and biotic transformation processes. The principal degradation routes identified are photodegradation, which appears to be the most significant mechanism in aqueous environments, followed by microbial degradation. Hydrolysis, by contrast, is a much slower process under typical environmental conditions.

Photodegradation is a primary mechanism for the removal of SCP in sunlit aquatic environments.[1] The process is influenced by factors such as pH, the presence of natural organic matter (like humic acids), and the wavelength of light.[1] Studies indicate that SCP's degradation rate under simulated sunlight increases significantly with a rise in pH.[1]

The degradation can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•) generated by photosensitizers in the water.[2][3] Advanced oxidation processes (AOPs), such as UV-C/persulfate systems, have been shown to efficiently degrade SCP, with sulfate radicals playing a major role in the process.[2][3]

Key photochemical reactions include:

-

Cleavage of the S-N bond: This is a common pathway for sulfonamides, breaking the molecule into sulfanilic acid derivatives and the pyridazine (B1198779) moiety.

-

Dechlorination: The chlorine atom on the pyridazine ring can be removed.[4]

-

Hydroxylation: The addition of hydroxyl groups to the aromatic rings.[4]

-

Oxidation: Further oxidation of the molecule can lead to mineralization.[4]

Microbial activity contributes to the transformation of sulfachloropyridazine, particularly in soil and sediment environments.[5] Several bacterial strains, such as Pseudomonas stutzeri, have been identified as capable of degrading sulfonamides.[6] The efficiency of biodegradation is dependent on environmental conditions like temperature and pH, as well as the specific microbial communities present.[6][7]

Biodegradation pathways often mirror photochemical routes, involving enzymatic reactions that lead to:

-

Hydrolysis of the amide bond. [6]

-

Cleavage of the sulfur-carbon (S-C) or sulfur-nitrogen (S-N) bonds. [4]

-

Hydroxylation and oxidation of the aromatic rings. [4]

While biodegradation occurs, some studies note that sulfonamides can be resistant to microbial breakdown, leading to their persistence in certain environments.[4][8] For instance, one study found no degradation of SCP in the dark over 72 hours, suggesting that in that specific aqueous system, photodegradation was the dominant process.[1]

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For sulfachloropyridazine, this process is generally slow and not considered a major degradation pathway under typical environmental pH and temperature conditions.[9][10] However, the rate of hydrolysis is pH-dependent, with faster degradation observed under more acidic conditions (e.g., pH 4) compared to neutral or alkaline conditions.[9] At 25°C, the half-life of many sulfonamides, including SCP, due to hydrolysis is often greater than one year.[9][10]

Theoretical studies using density functional theory (DFT) suggest two potential hydrolysis mechanisms:

-

Nucleophilic substitution at the sulfonyl group , leading to sulfanilic acid and the corresponding heterocyclic amine.

-

Nucleophilic aromatic substitution on the heterocyclic ring.

The first pathway is considered more favorable due to the larger positive charge on the sulfur atom.

Quantitative Degradation Data

The rate of degradation is often expressed as a half-life (t½), which is the time required for the concentration of a substance to decrease by half.[11] The following table summarizes quantitative data from various studies.

| Degradation Process | Matrix | Conditions | Half-life (t½) | Key Transformation Products | Reference(s) |

| Photodegradation | Milli-Q Water | Simulated Sunlight, pH 4.0 | 1.2 hours | Not specified | [1] |

| Photodegradation | Milli-Q Water | Simulated Sunlight, pH 7.2 | 2.3 hours | Not specified | [1] |

| UV-C/Persulfate | Groundwater | pH 6.3, UV-C irradiation | 100% degradation in 15 min | SO₄⁻• and HO• mediated products | [3] |

| Biodegradation | Aerobic Compost | Optimal (30-40°C), with P. stutzeri | >90% degradation in 48 hours | Amide hydrolysis, S-N cleavage products | [6] |

| Hydrolysis | Aqueous Solution | pH 7.0, 25°C | > 1 year | Not applicable (stable) | [9][10] |

| Hydrolysis | Aqueous Solution | pH 4.0, 70°C | Significantly faster than at pH 7/9 | Sulfanilic acid, 3-amino-6-chloropyridazine |

Experimental Protocols

Accurate assessment of degradation pathways relies on robust experimental and analytical methodologies.

-

Solution Preparation: Prepare aqueous solutions of sulfachloropyridazine at a known concentration (e.g., 5-20 mg/L) in a relevant matrix (e.g., ultrapure water, river water).[3][12] Adjust the pH to the desired value (e.g., 4.0, 7.0, 9.0) using dilute acid or base.[12]

-

Irradiation: Place the solutions in quartz tubes to allow for UV transmission. Irradiate using a light source that simulates sunlight (e.g., Xenon lamp) or a specific UV wavelength (e.g., UV-C lamp at 254 nm for AOPs).[12] Maintain constant temperature using a cooling system.[12]

-

Sampling: Withdraw aliquots at predetermined time intervals. For experiments involving radical scavengers, a quenching agent like methanol (B129727) may be added immediately to stop the reaction.[12]

-

Analysis: Analyze the concentration of the parent SCP and identify transformation products using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS/MS) detector.[12][13][14]

-

Kinetics: Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time. A linear plot indicates pseudo-first-order kinetics, from which the rate constant and half-life can be calculated.[2]

-

Sample Collection: Collect environmental samples (e.g., soil, sediment, or activated sludge) to serve as the microbial inoculum.

-

Microcosm Setup: In sterile flasks, combine a measured amount of the environmental sample with a sterile mineral salt medium. Spike the microcosms with a known concentration of sulfachloropyridazine.

-

Incubation: Incubate the flasks under controlled conditions (e.g., temperature, shaking, aerobic/anaerobic). Include sterile controls (with sodium azide (B81097) or autoclaved sample) to distinguish between biotic and abiotic degradation.[15]

-

Sampling and Extraction: Periodically collect samples from the microcosms. Extract SCP and its metabolites from the matrix using an appropriate solvent (e.g., acetonitrile) and clean up the extract using Solid Phase Extraction (SPE).[13]

-

Analysis: Quantify the concentration of SCP and identify metabolites using LC-MS/MS.[6]

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column.[13][15]

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol is common.[15]

-

Detection: Mass spectrometry, often with an electrospray ionization (ESI) source, is used for sensitive and selective detection and identification of the parent compound and its transformation products.[16] Monitoring is done in both positive and negative ion modes to capture a wide range of potential products.

References

- 1. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of sulfachloropyridazine by UV-C/persulfate: kinetics, key factors, degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Degradation of sulfachloropyridazine by UV-C/persulfate: kinetics, key factors, degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of sulfonamides antibiotics in lake water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. npic.orst.edu [npic.orst.edu]

- 12. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluating the biodegradability of sulfamethazine, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 16. employees.csbsju.edu [employees.csbsju.edu]

In Vitro Efficacy of Sulfachloropyridazine Against Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of sulfachloropyridazine (B1682503), a sulfonamide antibiotic, against the bacterium Escherichia coli. This document outlines the compound's mechanism of action, summarizes key efficacy data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Sulfachloropyridazine is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including various strains of Escherichia coli, a common pathogen implicated in a range of infections in both humans and animals.[1][2][3] The bacteriostatic action of sulfachloropyridazine stems from its ability to interfere with a crucial metabolic pathway in bacteria, making it a subject of ongoing research and a valuable tool in veterinary medicine.[1][2]

Mechanism of Action

The antibacterial effect of sulfachloropyridazine is achieved through the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS).[4] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component in the bacterial production of nucleic acids and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfachloropyridazine effectively blocks the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication.[4][5]

dot

Caption: Sulfachloropyridazine's mechanism of action in E. coli.

Quantitative Data on In Vitro Efficacy

| Metric | Value | Organism | Source |

| EC50 | 1.96 mg/L | E. coli | [6] |

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Resistance to sulfonamides, including sulfachloropyridazine, is a recognized concern. The primary mechanisms of resistance in E. coli involve alterations in the dihydropteroate synthase enzyme, which reduces the binding affinity of the drug, or the acquisition of alternative pathways for folic acid synthesis.[4] Studies have identified the prevalence of sulfonamide resistance genes, such as sul1 and sul2, in E. coli isolates from various environments.[7]

Experimental Protocols

The in vitro efficacy of sulfachloropyridazine against E. coli is primarily determined using standardized antimicrobial susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.

Principle: A paper disk impregnated with a standardized concentration of sulfachloropyridazine is placed on an agar (B569324) plate uniformly inoculated with a culture of E. coli. The drug diffuses from the disk into the agar. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.

Detailed Protocol:

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the E. coli strain to be tested from a non-selective agar plate.

-

Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

-

Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Disk Application:

-

Aseptically apply a sulfachloropyridazine-impregnated disk to the surface of the inoculated agar plate.

-

Gently press the disk with sterile forceps to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

-

Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of E. coli is introduced into wells of a microtiter plate containing serial twofold dilutions of sulfachloropyridazine in a suitable broth medium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the drug that inhibits growth.

Detailed Protocol:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of sulfachloropyridazine in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

-

-

Inoculum Preparation:

-

Prepare an E. coli inoculum as described for the Kirby-Bauer assay, adjusted to a 0.5 McFarland standard.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized and diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of sulfachloropyridazine at which there is no visible growth.

-

dot

Caption: Experimental workflows for antimicrobial susceptibility testing.

Conclusion

Sulfachloropyridazine demonstrates in vitro bacteriostatic activity against Escherichia coli by targeting the essential folic acid synthesis pathway. The efficacy of this antimicrobial agent can be reliably assessed using standardized methods such as the Kirby-Bauer disk diffusion assay and broth microdilution for MIC determination. While quantitative data in the public domain is somewhat limited, the established protocols provide a robust framework for researchers to evaluate the susceptibility of E. coli isolates to sulfachloropyridazine. The potential for resistance underscores the importance of continued surveillance and adherence to standardized testing methodologies.

References

- 1. asm.org [asm.org]

- 2. Sulfachlorpyridazine | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the spread of sulfachloropyridazine in poultry environment and its impact on Escherichia coli resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. medchemexpress.com [medchemexpress.com]

Sulfachloropyridazine sodium salt physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfachloropyridazine (B1682503) Sodium Salt

This technical guide provides a comprehensive overview of the core physical and chemical properties of sulfachloropyridazine sodium salt. Designed for researchers, scientists, and drug development professionals, this document details quantitative data, experimental protocols for key property determination, and visual representations of its mechanism of action and relevant experimental workflows.

Core Physical and Chemical Properties

Sulfachloropyridazine sodium is the sodium salt of sulfachloropyridazine, a sulfonamide antibiotic.[1] It is utilized in veterinary medicine to treat bacterial infections.[1][2][3] The compound appears as a white or pale yellow powder.[1][2]

Data Presentation: Summary of Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of sulfachloropyridazine sodium salt.

| Property | Value | Source(s) |

| CAS Number | 23282-55-5 | [1][4] |

| Molecular Formula | C₁₀H₈ClN₄NaO₂S | [1][5][6] |

| Molecular Weight | 306.70 g/mol | [1][6][7] |

| Melting Point | 262-270 °C | [2][8] |

| Boiling Point | 559.7 °C at 760 mmHg | [2] |

| Flash Point | 292.3 °C | [2] |

| Solubility | Slightly soluble in water, methanol, and DMSO.[1][2][9] | [1][2][9] |

| pKa (of Sulfachloropyridazine) | 6.10 (Uncertain) | [10] |

| Appearance | White or pale yellow powder/solid. | [1][2][4] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place. | [1][2] |

Mechanism of Action

Sulfachloropyridazine is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase.[1][11] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA). By blocking this pathway, sulfachloropyridazine inhibits bacterial growth and replication.[1][3][11][12]

Caption: Mechanism of action of Sulfachloropyridazine.

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are provided below.

Equilibrium Solubility Determination

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based classification.[13]

Objective: To determine the equilibrium solubility of sulfachloropyridazine sodium salt in aqueous media at a controlled temperature.

Materials:

-

Sulfachloropyridazine Sodium Salt

-

Aqueous buffer solutions (pH 1.2, 4.5, 6.8)

-

Shaking incubator or water bath with temperature control (37 ± 1 °C)

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) to quantify the solute concentration

-

pH meter

-

Filtration device (e.g., 0.45 µm syringe filters)

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at various pH levels representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of sulfachloropyridazine sodium salt to a known volume of each buffer solution in triplicate. This ensures that saturation is reached.

-

Equilibration: Place the samples in a shaking incubator set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can establish the time required to reach equilibrium.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, filter the supernatant to remove any remaining solid particles.

-

Quantification: Dilute the sample appropriately and determine the concentration of sulfachloropyridazine sodium salt using a validated analytical method, such as HPLC-UV.[14]

-

Data Analysis: Calculate the solubility as the mean concentration from the three replicate determinations at each pH condition.

Caption: Experimental workflow for solubility determination.

pKa Determination by Liquid Chromatography (LC)

This protocol is based on methods described for determining the pKa of sulfonamides using reversed-phase liquid chromatography.[15][16][17][18]

Objective: To determine the acid dissociation constant (pKa) of sulfachloropyridazine.

Materials:

-

Sulfachloropyridazine

-

HPLC system with a photodiode array (PDA) or UV detector

-

Reversed-phase C18 column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Buffer components (e.g., phosphate, acetate) to prepare mobile phases across a wide pH range (e.g., pH 2.5 to 8.0)

-

pH meter

Methodology:

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of a constant concentration of organic modifier (e.g., 30% ACN) and an aqueous buffer. Adjust the pH of the aqueous component of each mobile phase to cover the desired range.

-

Chromatographic Analysis:

-

Equilibrate the HPLC column with the first mobile phase.

-

Inject a standard solution of sulfachloropyridazine.

-

Record the retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Repeat the injection for each mobile phase pH.

-

-

Calculation of Retention Factor (k): Calculate the retention factor (k) for each pH using the formula: k = (t_R - t_0) / t_0.

-

Data Analysis:

-

Plot the retention factor (k) or log k against the mobile phase pH.

-

The resulting plot will be a sigmoidal curve.

-

The pKa corresponds to the pH value at the inflection point of the curve. This can be determined by fitting the data to a suitable nonlinear regression model (e.g., the Boltzmann equation).

-

Caption: Experimental workflow for pKa determination by LC.

Stability Testing Protocol

This protocol provides a general framework for assessing the stability of sulfachloropyridazine sodium salt as an active substance, based on EMA/CVMP guidelines.[19]

Objective: To evaluate the stability of sulfachloropyridazine sodium salt under various environmental conditions to establish a re-test period.

Materials:

-

At least two pilot-scale batches of sulfachloropyridazine sodium salt.

-

Containers and closures equivalent to those proposed for marketing.

-

Stability chambers with controlled temperature and relative humidity (RH).

-

Validated stability-indicating analytical methods (e.g., HPLC for assay and purity, Karl Fischer for water content).

Methodology:

-

Study Design:

-

Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. The duration should be sufficient to cover the proposed re-test period (e.g., 12, 24, 36 months).

-

Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH. The duration is typically 6 months.

-

-

Testing Schedule:

-

Long-term: Samples are tested at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: Samples are tested at 0, 3, and 6 months.

-

-

Stability-Indicating Parameters: At each time point, the samples should be evaluated for:

-

Appearance: Visual inspection for changes in color or physical form.

-

Assay: Quantification of the active substance.

-

Degradation Products/Impurities: Detection and quantification of any impurities.

-

Water Content: Measurement using an appropriate method like Karl Fischer titration.

-

-

Data Evaluation:

-

Assess the data for trends and variability.

-

A "significant change" is defined as a failure to meet the established specification.

-

The re-test period is determined based on the long-term data. Data from the accelerated study can be used to support the proposed re-test period.

-

Caption: Logical relationship in a stability testing study.

References

- 1. toku-e.com [toku-e.com]

- 2. Sulfachloropyridazine Sodium CAS 23282-55-5-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. CAS 23282-55-5: Sulfachloropyridazine sodium | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. GSRS [precision.fda.gov]

- 6. Sulfachloropyridazine sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Sulfachlorpyridazine Sodium | C10H8ClN4NaO2S | CID 15622288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sulfachloropyridazine sodium, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Sulfachloropyridazine sodium | 23282-55-5 [amp.chemicalbook.com]

- 10. SULFACHLOROPYRIDAZINE CAS#: 80-32-0 [m.chemicalbook.com]

- 11. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]

- 12. Comprehensive Overview of Sulfachloropyridazine Sodium in Pharmaceutical Chemistry-ZCPC [en.zcpc.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

- 16. scielo.br [scielo.br]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. ema.europa.eu [ema.europa.eu]

Sulfachloropyridazine: A Technical Guide to its History, Development, and Veterinary Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachloropyridazine (B1682503) is a sulfonamide antibiotic that has been a significant tool in veterinary medicine for the treatment and control of bacterial and protozoal infections. This technical guide provides an in-depth exploration of the history, development, and multifaceted applications of sulfachloropyridazine as a veterinary drug. It details the chemical synthesis, mechanism of action, pharmacokinetic profiles in various animal species, and its clinical efficacy, particularly in combination with trimethoprim (B1683648). The guide also presents comprehensive quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Introduction and Historical Development

The journey of sulfachloropyridazine is rooted in the broader history of sulfonamides, the first class of synthetic antimicrobial agents. Discovered in the 1930s, sulfonamides revolutionized the treatment of bacterial infections in both human and veterinary medicine.[1] The first veterinary use of a sulfonamide, sulfanilamide, was for bovine mastitis in 1937.[1] This paved the way for the development of numerous derivatives with improved efficacy, safety, and pharmacokinetic properties.

Chemical Synthesis and Properties

Sulfachloropyridazine, with the chemical formula C₁₀H₉ClN₄O₂S, is synthesized through a multi-step process.[5][6] A common synthetic route involves the condensation of 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine (B134898) in the presence of an acid-binding agent and an organic solvent.[6] The resulting sulfachloropyridazine can then be converted to its sodium salt to enhance water solubility for oral administration.[7]

Key Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₄O₂S |

| Molar Mass | 284.72 g/mol [8] |

| Appearance | White to light yellow crystalline powder[7] |

| Solubility | The sodium salt is highly soluble in water[7] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfachloropyridazine, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[9] This enzyme is crucial for the de novo synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfachloropyridazine blocks the folic acid synthesis pathway.[7]

Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[9] This selective toxicity makes sulfonamides effective antimicrobial agents.

The efficacy of sulfachloropyridazine is often enhanced by combining it with trimethoprim, a dihydrofolate reductase (DHFR) inhibitor.[10] This sequential blockade of two key enzymes in the folic acid synthesis pathway results in a synergistic and bactericidal effect.

Figure 1: Folic Acid Synthesis Pathway and Inhibition by Sulfachloropyridazine and Trimethoprim.

Veterinary Applications and Efficacy

Sulfachloropyridazine is used in veterinary medicine to treat a variety of bacterial and protozoal infections in livestock and poultry.[10] It is particularly effective against infections of the respiratory, gastrointestinal, and urinary tracts.

Antibacterial Spectrum

The following table summarizes the in vitro activity of sulfachloropyridazine and its combination with trimethoprim against common veterinary pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Sulfachloropyridazine against Veterinary Pathogens

| Pathogen | Animal | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Pasteurella multocida | Cattle | >32 | >32 | [11][12][13] |